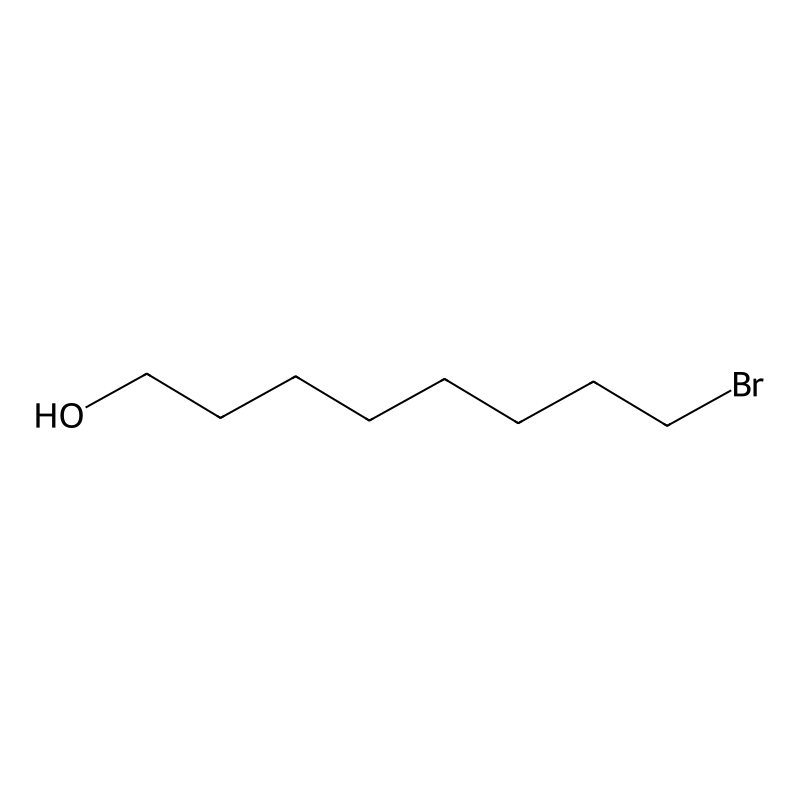

8-Bromo-1-octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cross-linking Agent

Due to the presence of a bromine atom and a hydroxyl group, 8-Bromo-1-octanol can potentially act as a cross-linking agent. Cross-linking agents create bonds between molecules, often used in stabilizing polymers or biomolecules. Sigma-Aldrich: lists it as a cross-linking reagent.

Organic Synthesis

-Bromo-1-octanol's structure with an eight-carbon chain and a reactive bromine group makes it a potential candidate for organic synthesis. The specific applications would depend on further research into its reactivity and functional group compatibility.

Partitioning Studies

-Bromo-1-octanol possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its molecule due to the presence of the hydrocarbon chain and the hydroxyl group. This property might be useful in partitioning studies, which investigate how compounds distribute between different phases like water and organic solvents.

8-Bromo-1-octanol is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 209.12 g/mol. It is classified as a bromo alcohol and is characterized by the presence of a bromine atom at the 8th carbon position of an octanol chain. This compound is known for its utility in various chemical syntheses and reactions, particularly in organic chemistry.

Chemical Properties- CAS Number: 50816-19-8

- Boiling Point: 79°C to 80°C (0.07 mmHg)

- Density: 1.22 g/cm³

- Flash Point: >110°C (230°F)

- Refractive Index: 1.481

8-Bromo-1-octanol is soluble in organic solvents and reacts with various reagents, making it a versatile compound in synthetic chemistry .

Currently, there's no scientific literature available describing a specific mechanism of action for 8-Bromo-1-octanol in biological systems.

- Harmful if swallowed: Similar compounds can cause irritation to the gastrointestinal tract.

- Skin and eye irritant: Contact with skin or eyes might cause irritation due to the moderately reactive nature of the molecule.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions: It can be reduced to form octan-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride in ethanol, achieving high yields .

- Formation of Organosilicon Compounds: It can react with diphenyl-diselane to produce 8-phenylselanyl-octan-1-ol, showcasing its utility in organosilicon chemistry .

Research indicates that 8-bromo-1-octanol exhibits biological activity, particularly as a potential pharmacological agent. It has been studied for its effects on various biological systems, including:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.

- Cell Signaling Modulation: It has been investigated for its role in modulating cellular signaling pathways, which could have implications in therapeutic applications .

Several methods exist for synthesizing 8-bromo-1-octanol:

- From Octanediol:

- Via Bromination of Octanol:

- Octanol can be brominated using bromine or phosphorus tribromide under controlled conditions to yield the bromo alcohol.

- Using Sodium Borohydride:

8-Bromo-1-octanol finds applications across various fields:

- Chemical Synthesis: It serves as an intermediate for synthesizing complex organic molecules, including fatty acids like (E)-10-hydroxy-2-decenoic acid and (Z)-14-methyl-9-pentadecenoic acid .

- Pharmaceutical Industry: Its biological properties make it a candidate for further research in drug development.

- Material Science: Used in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Studies on the interactions of 8-bromo-1-octanol with other compounds reveal its potential reactivity and utility in forming new materials or compounds. For instance:

- Its ability to interact with nucleophiles suggests potential applications in creating new chemical entities.

- Investigations into its interactions with biological molecules may provide insights into its pharmacological effects and mechanisms of action .

Several compounds share structural similarities with 8-bromo-1-octanol. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Octanol | CHO | Alcohol without bromine; used as a solvent |

| 2-Bromooctane | CHBr | Brominated alkane; different position of Br |

| 7-Bromoheptan-1-ol | CHBrO | Shorter carbon chain; similar functional group |

| Octyl Bromide | CHBr | Aliphatic bromide; used in organic synthesis |

Uniqueness

The uniqueness of 8-bromo-1-octanol lies in its specific position of the bromine atom, which influences its reactivity and biological activity compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in synthetic organic chemistry.

XLogP3

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant